tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-5-7-4-13-8(11)6-12-7/h4,6H,5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTHKNGERJHEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chloro vs. Amino Substituents
- tert-Butyl (5-aminopyrazin-2-yl)carbamate (): Replacing the 5-chloro substituent with an amino group significantly alters the compound’s properties. The amino group increases hydrogen-bonding capacity and solubility in polar solvents, which may enhance bioavailability. However, the reduced lipophilicity could compromise membrane permeability compared to the chloro analog. This derivative is valuable in synthesizing amide or urea-linked prodrugs .
Chloro vs. Fluoro Substituents
- tert-Butyl 2,4-difluorobenzylcarbamate ():
Fluorine atoms introduce strong electronegativity, enhancing metabolic stability and resistance to oxidative degradation. The difluoro-substituted benzyl group in this analog may improve binding affinity to hydrophobic enzyme pockets compared to the chloropyrazine scaffold. However, the pyrazine ring’s nitrogen atoms provide additional hydrogen-bonding sites absent in the benzyl system .
Chloro vs. Thiazolyl Substituents
- tert-Butyl (2-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate ():
The 4-methylthiazole substituent introduces a sulfur-containing heterocycle, enabling π-π stacking and metal coordination. This modification is advantageous in kinase inhibitors, where thiazole rings often interact with ATP-binding pockets. The chlorine atom in this compound is retained but positioned on a benzyl group rather than the pyrazine core, altering electronic effects .
Heterocyclic Core Modifications
Pyrazine vs. Pyrimidine Rings
- tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate ():
Replacing pyrazine with a pyrimidine ring shifts the nitrogen positions, affecting hydrogen-bonding patterns. The hydroxyl group on the pyrimidine increases acidity (pKa ~8–10), making this compound more reactive in deprotonation-dependent reactions. This contrasts with the chloropyrazine analog, where the chlorine acts as a mild electron-withdrawing group .
Pyrazine vs. Pyridine Rings
- tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (): The pyridine ring lacks one nitrogen compared to pyrazine, reducing overall polarity. However, the reduced nitrogen content may decrease solubility in aqueous media compared to pyrazine derivatives .
Functional Group Variations
Carbamate vs. Amide Derivatives
- N-(2,4-difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide ():
Replacing the carbamate group with an amide eliminates the tert-butyl protecting group, exposing a primary amine. This modification is critical in prodrug activation, where enzymatic cleavage releases the active amine. The carbamate in the target compound offers greater stability under basic conditions compared to the amide’s susceptibility to hydrolysis .
Physicochemical Properties
Biological Activity
tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate is a synthetic compound that has garnered interest in biological research due to its potential interactions with various biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group , a carbamate moiety , and a 5-chloropyrazine ring . Its molecular formula is C₁₁H₁₄ClN₃O₂, with a molecular weight of approximately 253.7 g/mol. The structural features impart unique reactivity, making it suitable for various biological applications.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloropyrazine moiety enhances binding interactions, increasing the compound's specificity and potency against its targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors in signaling pathways, potentially altering cellular responses.
In Vitro Studies
Research has shown that this compound exhibits moderate protective effects against oxidative stress in cell cultures. For instance, studies indicated that the compound could reduce the levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid-beta (Aβ) peptides, suggesting neuroprotective properties .
Potential Therapeutic Applications
- Neuroprotection : The ability to mitigate the effects of Aβ-induced toxicity positions this compound as a candidate for Alzheimer's disease treatment.
- Cancer Research : Preliminary findings suggest potential applications in oncology, where enzyme inhibition could disrupt cancer cell metabolism.
Study 1: Neuroprotective Effects
In a controlled study, astrocyte cells treated with this compound exhibited improved viability when co-treated with Aβ peptides. The results demonstrated a reduction in cell death by approximately 20% compared to untreated controls, highlighting its potential as a neuroprotective agent .
Study 2: Enzyme Inhibition Profile
The compound was evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases. It showed significant inhibition of acetylcholinesterase and β-secretase, which are crucial targets in Alzheimer's therapy. The IC₅₀ values were recorded at 15.4 nM and 0.17 μM respectively, indicating strong inhibitory potential .
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Simple structure | Limited reactivity |
| tert-butyl (5-chloropyrazin-2-yl)carbamate | Contains chloropyrazine | Moderate enzyme inhibition |
| M4 Compound | Multi-target approach | Effective against Aβ aggregation |
The unique combination of the chloropyrazine ring and carbamate functionality in this compound distinguishes it from similar compounds, providing enhanced biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-chloropyrazin-2-ylmethylamine with tert-butyl carbamate activating agents (e.g., di-tert-butyl dicarbonate, BOC anhydride) under basic conditions (e.g., triethylamine or DMAP in THF/DCM) . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, δ ~1.4 ppm for tert-butyl protons) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Techniques :
- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). The tert-butyl group and pyrazine ring geometry can confirm stereochemical fidelity .
- Spectroscopy : ¹H NMR (chloropyrazine protons at δ ~8.5–9.0 ppm), IR (C=O stretch ~1700 cm⁻¹ for carbamate), and HRMS (expected [M+H]⁺ ~258.08 m/z) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the 5-chloropyrazine moiety in cross-coupling reactions?
- Analysis : The chlorine atom at C5 acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids). Kinetic studies (monitored via LC-MS) reveal steric hindrance from the tert-butyl group slows nucleophilic substitution. DFT calculations (Gaussian, B3LYP/6-31G*) model charge distribution, showing higher electrophilicity at C2/C6 vs. C5 .
Q. How does this compound serve as an intermediate in bioactive molecule synthesis?
- Applications :
- Kinase inhibitors : The pyrazine scaffold is functionalized via SNAr reactions to introduce heterocycles (e.g., imidazoles) targeting ATP-binding pockets .
- Prodrug design : The tert-butyl carbamate acts as a protecting group for amines, enabling pH-sensitive release in targeted drug delivery systems .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Crystallography : The bulky tert-butyl group disrupts packing symmetry. Slow evaporation from polar aprotic solvents (e.g., DMF/water) improves crystal quality. SHELXD/SHELXE resolve phase problems in twinned crystals, while hydrogen bonding (N–H···O=C) stabilizes the lattice .
Data Contradictions and Validation
- Thermal Stability : Conflicting reports on decomposition temperatures (120–150°C) suggest batch-dependent impurities. Validate via TGA-DSC under nitrogen .
- Solubility : Discrepancies in DMSO solubility (~50 mg/mL vs. ~30 mg/mL) may stem from hygroscopicity. Use Karl Fischer titration to quantify water content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
